molecular formula C6H10N2O3 B6181218 methyl 1-nitrosopyrrolidine-3-carboxylate CAS No. 2624139-41-7

methyl 1-nitrosopyrrolidine-3-carboxylate

Cat. No.: B6181218
CAS No.: 2624139-41-7
M. Wt: 158.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-nitrosopyrrolidine-3-carboxylate typically involves the nitrosation of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine-3-carboxylate with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to control the formation of the nitroso group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-nitrosopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-nitrosopyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-nitrosopyrrolidine-3-carboxylate involves its interaction with molecular targets through its nitroso group. The nitroso group can participate in various chemical reactions, such as forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-nitrosopyrrolidine-3-carboxylate is unique due to the presence of both the nitroso and carboxylate groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

2624139-41-7

Molecular Formula

C6H10N2O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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